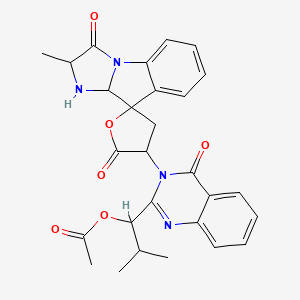
2-(Hydroxymethoxy)-1,2-diphenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethoxy)-1,2-diphenylethan-1-one is an organic compound characterized by the presence of hydroxyl and methoxy groups attached to a diphenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethoxy)-1,2-diphenylethan-1-one typically involves the reaction of benzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to hydroxylation and methoxylation reactions to introduce the hydroxyl and methoxy groups, respectively. Common reagents used in these steps include sodium hydroxide for the base-catalyzed aldol condensation and methanol for the methoxylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethoxy)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are employed for substitution reactions
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of various substituted diphenylethanone derivatives.
Scientific Research Applications
2-(Hydroxymethoxy)-1,2-diphenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(Hydroxymethoxy)-1,2-diphenylethan-1-one involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzophenone: Similar structure but with different functional groups.
4-Hydroxy-2-quinolone: Contains a quinolone ring instead of a diphenylethanone structure.
Methoxybenzene (Anisole): Simpler structure with only a methoxy group attached to a benzene ring .
Uniqueness
2-(Hydroxymethoxy)-1,2-diphenylethan-1-one is unique due to the combination of hydroxyl and methoxy groups on a diphenylethanone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
60395-04-2 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-(hydroxymethoxy)-1,2-diphenylethanone |
InChI |
InChI=1S/C15H14O3/c16-11-18-15(13-9-5-2-6-10-13)14(17)12-7-3-1-4-8-12/h1-10,15-16H,11H2 |
InChI Key |
LTQQUKXYVBPJIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



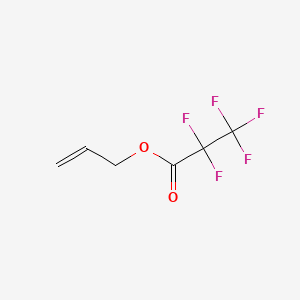
![Benzenamine, 4,4'-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B14612662.png)
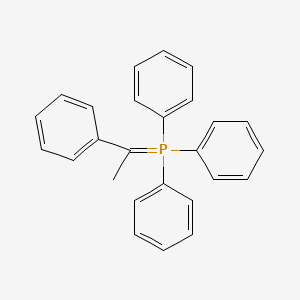
![N-[2-Amino-5-(methanesulfonyl)phenyl]acetamide](/img/structure/B14612668.png)
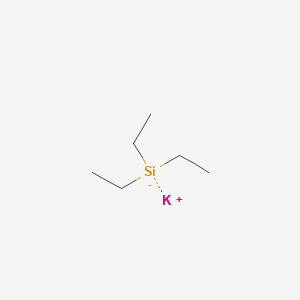
![Ethyl [(butylamino)(phenyl)methyl]phosphonate](/img/structure/B14612694.png)
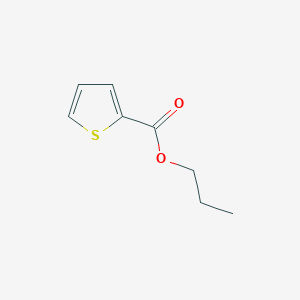

methanone](/img/structure/B14612718.png)
